1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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Overview
Description
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5210~2,6~]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of multiple chlorine atoms, methoxy groups, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5210~2,6~]dec-8-ene-3,5-dione typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require the use of strong chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and methoxylation reagents like dimethyl sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized quinones, reduced analogs, and substituted derivatives with various functional groups.
Scientific Research Applications
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: An organic compound with a simpler structure, used in perfumes and as an intermediate in organic synthesis.
Tetrachlorophthalic anhydride: A compound with similar chlorine substitution, used in the production of flame retardants and resins.
1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-: A compound with a related structure, used in various chemical reactions.
Uniqueness
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5210~2,6~]dec-8-ene-3,5-dione is unique due to its tricyclic structure, multiple chlorine atoms, and the presence of both methoxy and phenylethyl groups
Properties
Molecular Formula |
C19H17Cl4NO4 |
---|---|
Molecular Weight |
465.1 g/mol |
IUPAC Name |
1,7,8,9-tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H17Cl4NO4/c1-27-19(28-2)17(22)11-12(18(19,23)14(21)13(17)20)16(26)24(15(11)25)9-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
InChI Key |
ZZGFPBLZZWMEIN-UHFFFAOYSA-N |
SMILES |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CCC4=CC=CC=C4)Cl)OC |
Canonical SMILES |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CCC4=CC=CC=C4)Cl)OC |
Origin of Product |
United States |
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